

A Comparative Analysis of Synthetic versus Natural lanthelliformisamine A Efficacy

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Compound of Interest

Compound Name: *lanthelliformisamine A TFA*

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This guide provides a comprehensive comparison of the efficacy of synthetically produced and naturally sourced lanthelliformisamine A, a bromotyrosine-derived metabolite originally isolated from the marine sponge *Suberea lanthelliformis*.^{[1][2]} The emergence of antibiotic resistance necessitates the exploration of novel antibacterial agents, and lanthelliformisamine A has demonstrated promising activity, particularly against Gram-negative bacteria such as *Pseudomonas aeruginosa*.^{[1][2]} This document synthesizes available experimental data to offer a clear comparison of the two sourcing methods, details the experimental protocols used for their evaluation, and visualizes the known mechanisms of action.

Data Presentation: Quantitative Efficacy Comparison

The antibacterial efficacy of both natural and synthetic lanthelliformisamine A has been evaluated in several studies. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC₅₀), which quantify the concentration of the compound required to inhibit bacterial growth.

Compound	Source	Target Organism	IC50 (μM)	MIC (μM)	Reference
lanthelliformis amine A	Natural	Pseudomonas aeruginosa (PAO200)	6.8	35	[1] [2]
lanthelliformis amine A	Synthetic	Escherichia coli	-	>117.8	[3]
lanthelliformis amine A	Synthetic	Staphylococcus aureus	-	>117.8	[3]
Synthetic Analogue (7c)	Synthetic	Staphylococcus aureus	3.8	25	[4]

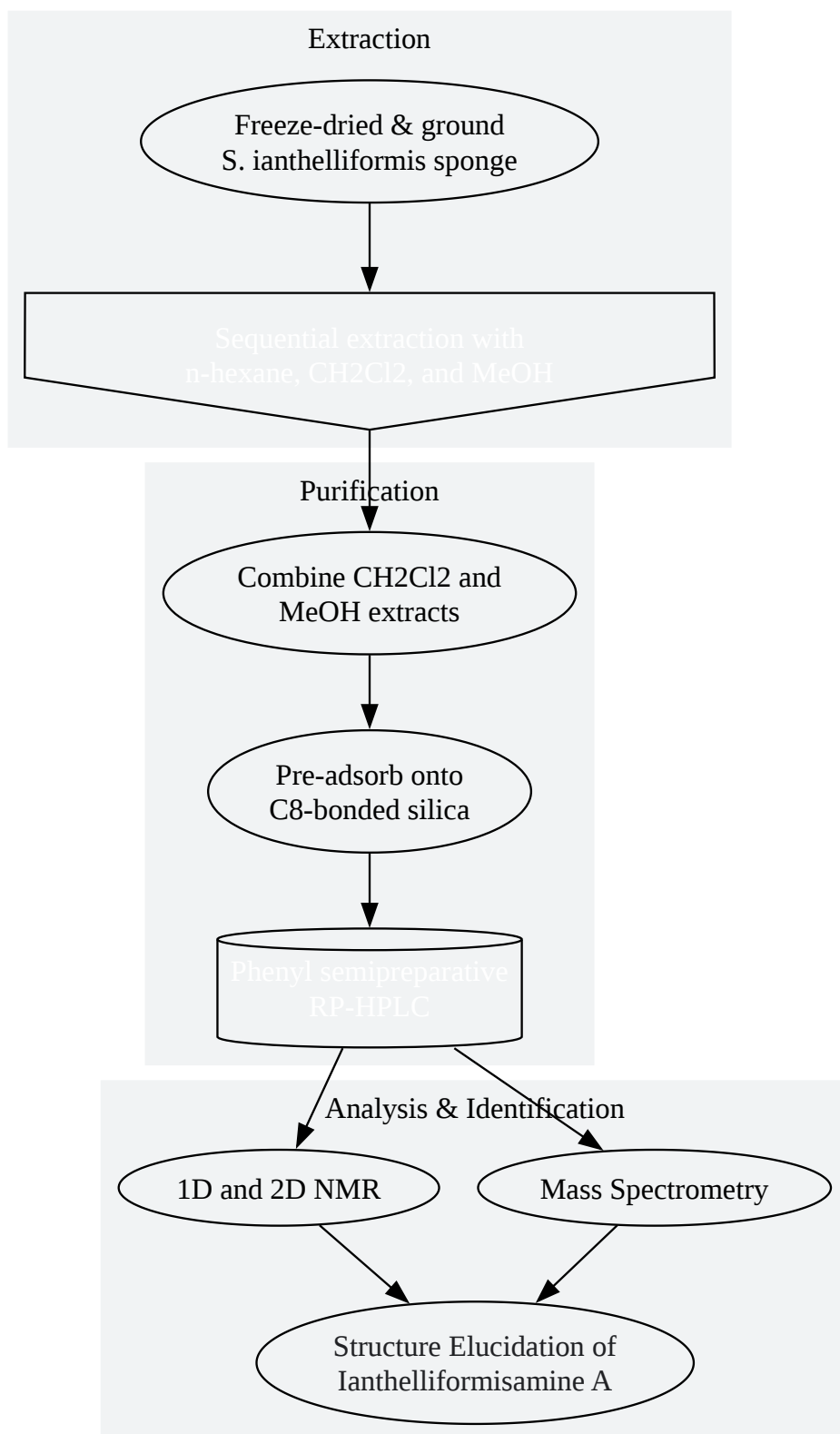
Note: A direct comparison of the efficacy of natural vs. synthetic lanthelliformisamine A against the exact same bacterial strain under identical conditions is not available in the reviewed literature. The data presented is from different studies. Synthetic analogues of lanthelliformisamine A have shown varied and sometimes enhanced activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of natural and synthetic lanthelliformisamine A.

Isolation of Natural lanthelliformisamine A

The isolation of lanthelliformisamine A from the marine sponge *Suberea lanthelliformis* is a multi-step process involving extraction and chromatographic separation.



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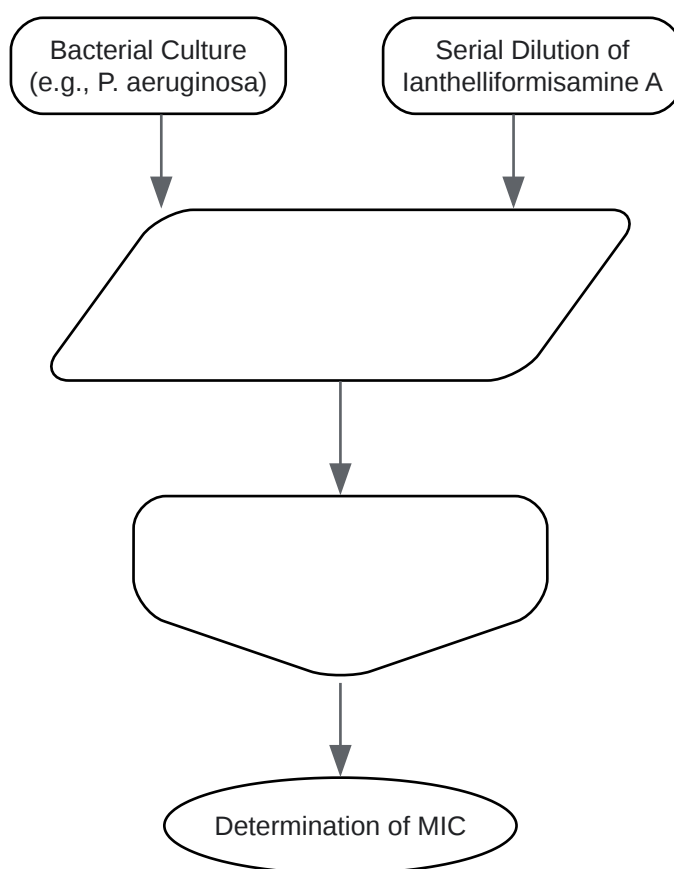
Caption: General scheme for the total synthesis of lanthelliformisamine A.

A common synthetic route involves the condensation of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid with a suitable Boc-protected polyamine. [3] This coupling is often facilitated by reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). [5] The final step is the removal of the Boc protecting groups, typically achieved by treatment with trifluoroacetic acid (TFA), to yield the final lanthelliformisamine A product. [3][4]

Antibacterial Activity Assays

The antibacterial activity of lanthelliformisamine A is determined by measuring its Minimum Inhibitory Concentration (MIC) and, in some cases, its IC₅₀ value against various bacterial strains.

Workflow for MIC Determination



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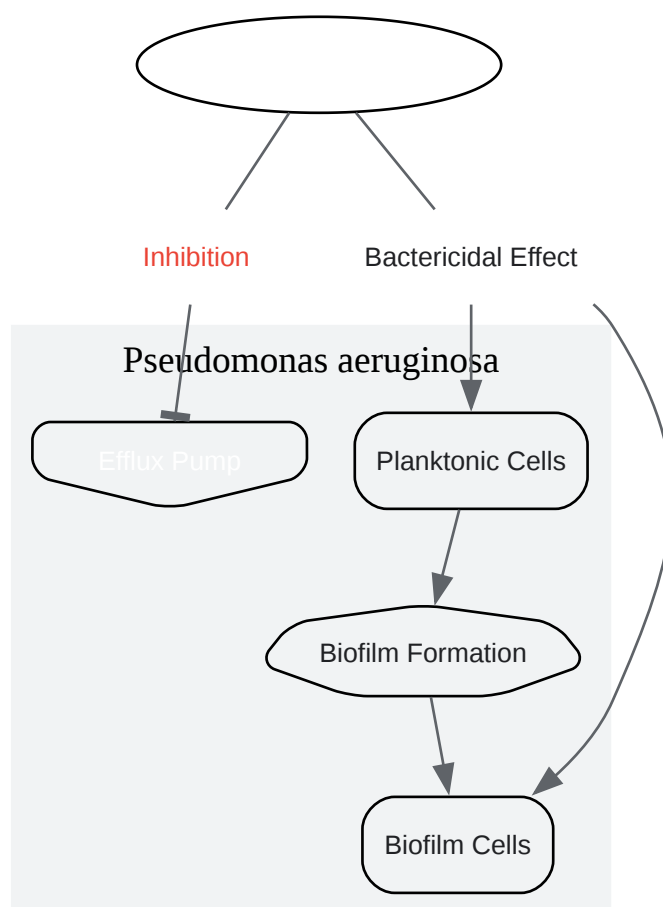
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

This is typically done using a broth microdilution method. The compound is serially diluted in a 96-well plate, and a standardized inoculum of the test bacteria is added to each well. The plates are then incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action and Signaling Pathways

Ianthelliformisamine A and its analogues have been shown to exert their antibacterial effects through various mechanisms, including the inhibition of biofilm formation and the disruption of bacterial efflux pumps.

Proposed Mechanism of Action of Ianthelliformisamine C



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Caption: Ianthelliformisamine C's inhibitory action on efflux pumps and bactericidal effect.

Studies have shown that lanthelliformisamine C, in particular, can inhibit the efflux pumps of *P. aeruginosa*. [6] Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing to antibiotic resistance. By inhibiting these pumps, lanthelliformisamine C can increase the intracellular concentration of co-administered antibiotics, leading to a synergistic effect. Furthermore, lanthelliformisamines have demonstrated bactericidal effects against both free-living (planktonic) and biofilm-embedded bacterial cells. [6] Lanthelliformisamines A and B have been shown to work synergistically with ciprofloxacin to kill both planktonic and biofilm cells. [6]

Conclusion

The available data indicates that both natural and synthetically produced lanthelliformisamine A exhibit antibacterial activity. While a direct, side-by-side comparison of their efficacy is lacking in the current literature, the successful total synthesis of lanthelliformisamine A and its analogues opens up avenues for further investigation and the development of more potent antibacterial agents. The synthetic route allows for the production of larger quantities of the compound for extensive biological evaluation and the creation of a library of analogues to explore structure-activity relationships. The ability of these compounds to inhibit biofilm formation and bacterial efflux pumps makes them promising candidates for further research in the fight against antibiotic-resistant bacteria.

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